molecular formula C26H30N2O5 B11254405 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11254405
M. Wt: 450.5 g/mol
InChI Key: NKORONDSWXCARD-UHFFFAOYSA-N
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Description

    2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide: is a synthetic compound that combines an indole nucleus with an acetamide group.

  • The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural products.
  • Physically, it appears as a crystalline, colorless substance with a distinct odor.
  • Researchers have synthesized various indole derivatives due to their diverse biological activities .
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: Specific reaction conditions may vary, but common methods include condensation reactions, cyclizations, and amide bond formation.

      Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ efficient synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups or side chains.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

      Biology: Investigated for potential biological activities, including antiviral, anti-inflammatory, and antioxidant effects.

      Medicine: Possible applications in drug development due to its unique structure.

      Industry: May serve as a precursor for other compounds.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mechanism, including pathways and binding sites.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of indole, acetamide, and benzodioxepin moieties sets it apart.

      Similar Compounds: Other indole derivatives, such as tryptophan, indole-3-acetic acid (a plant hormone), and various synthetic drugs.

    Properties

    Molecular Formula

    C26H30N2O5

    Molecular Weight

    450.5 g/mol

    IUPAC Name

    2-[3-(2,2-dimethylpropanoyl)indol-1-yl]-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]acetamide

    InChI

    InChI=1S/C26H30N2O5/c1-26(2,3)25(30)19-15-28(20-9-6-5-8-18(19)20)16-24(29)27-14-17-12-22-23(13-21(17)31-4)33-11-7-10-32-22/h5-6,8-9,12-13,15H,7,10-11,14,16H2,1-4H3,(H,27,29)

    InChI Key

    NKORONDSWXCARD-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC4=C(C=C3OC)OCCCO4

    Origin of Product

    United States

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